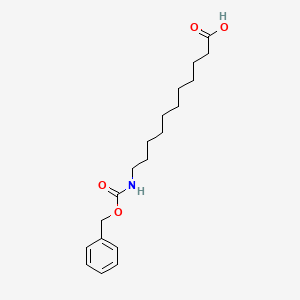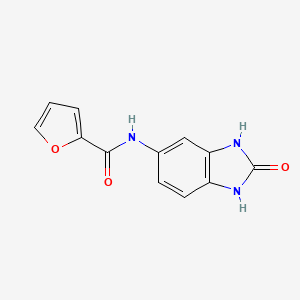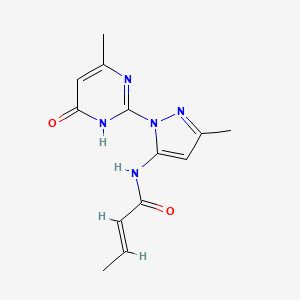
N-Cbz-11-aminoundecanoic acid
Vue d'ensemble
Description
N-Cbz-11-aminoundecanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to an undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-11-aminoundecanoic acid typically involves the protection of the amino group of 11-aminoundecanoic acid with a benzyloxycarbonyl (Cbz) group. The general steps are as follows:
Protection of Amino Group: The amino group of 11-aminoundecanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cbz-11-aminoundecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield 11-aminoundecanoic acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and coupling agents (e.g., EDC, DCC).
Major Products:
Hydrolysis: 11-aminoundecanoic acid.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Applications De Recherche Scientifique
N-Cbz-11-aminoundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the synthesis of peptides and proteins, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Cbz-11-aminoundecanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, such as peptide bond formation.
Comparaison Avec Des Composés Similaires
11-Aminoundecanoic Acid: The unprotected form of N-Cbz-11-aminoundecanoic acid, used as a precursor in the synthesis of Nylon-11.
11-Bromoundecanoic Acid: Another derivative of undecanoic acid, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: this compound is unique due to the presence of the benzyloxycarbonyl protecting group, which allows for selective reactions and protection of the amino group during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
11-(phenylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGHYNWCBMDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)

![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)

![N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)


![N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2888112.png)
![N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide](/img/structure/B2888113.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2888116.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2888120.png)
